(2,4-Dimethoxyphenyl)sulfonyloxypotassium
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Overview
Description
(2,4-Dimethoxyphenyl)sulfonyloxypotassium, also known as potassium 2,4-dimethoxybenzenesulfonate, is a chemical compound with the molecular formula C8H9KO5S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further substituted with a sulfonyloxy group and a potassium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)sulfonyloxypotassium typically involves the sulfonation of 2,4-dimethoxybenzene followed by neutralization with potassium hydroxide. The reaction conditions often include:
Sulfonation: 2,4-Dimethoxybenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Sulfonation: Using large reactors to sulfonate 2,4-dimethoxybenzene.
Neutralization and Crystallization: The sulfonic acid is neutralized with potassium hydroxide, followed by crystallization to purify the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)sulfonyloxypotassium undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted phenols or ethers.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Scientific Research Applications
(2,4-Dimethoxyphenyl)sulfonyloxypotassium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)sulfonyloxypotassium involves its ability to act as a sulfonating agent. The compound can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly useful in organic synthesis and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Potassium p-toluenesulfonate: Similar sulfonate group but with a different aromatic ring structure.
Potassium benzenesulfonate: Lacks the methoxy groups present in (2,4-Dimethoxyphenyl)sulfonyloxypotassium.
Potassium methanesulfonate: Contains a simpler alkyl sulfonate structure.
Uniqueness
This compound is unique due to the presence of both methoxy and sulfonate groups on the aromatic ring, which imparts distinct chemical reactivity and properties compared to other sulfonate compounds .
Properties
Molecular Formula |
C8H9KO5S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
potassium;2,4-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C8H10O5S.K/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
XBRWSVCJOVWGQB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)[O-])OC.[K+] |
Origin of Product |
United States |
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